molecular formula C15H11N5O B4484709 5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole

5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole

Cat. No.: B4484709
M. Wt: 277.28 g/mol
InChI Key: MWXSRVCRXFERED-UHFFFAOYSA-N
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Description

5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a benzoxazole ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole typically involves multi-step reactions. One common method starts with the preparation of nitroanilines, which are then converted into nitroacetanilide using acetic anhydride in dichloromethane. This intermediate is then transformed into nitro-substituted tetrazoles using titanium tetrachloride as a catalyst in dry acetonitrile, followed by treatment with sodium azide. The final step involves the reduction of the nitro group to form the desired tetrazole derivative using sodium borohydride in the presence of nickel acetate .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of commercially available reagents and catalysts would be optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride in the presence of nickel acetate is commonly used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various tetrazole derivatives, amines, and substituted phenyl compounds, which can be further utilized in different applications .

Scientific Research Applications

5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s anti-inflammatory effects may be due to its inhibition of specific enzymes or signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1H-tetrazol-1-yl benzenamines
  • 5-methyl-1H-tetrazol-1-yl acetic acid
  • 5-methyl-1H-tetrazol-1-yl benzenedicarboxylic acid

Uniqueness

Compared to these similar compounds, 5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole stands out due to its unique combination of a tetrazole ring, benzoxazole ring, and phenyl group. This structural complexity allows it to participate in a wider range of chemical reactions and enhances its potential for various applications in research and industry .

Properties

IUPAC Name

5-(5-methyltetrazol-1-yl)-3-phenyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c1-10-16-18-19-20(10)12-7-8-14-13(9-12)15(21-17-14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXSRVCRXFERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole
Reactant of Route 2
5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole
Reactant of Route 3
5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole
Reactant of Route 4
5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole

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